5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a furan ring, a methoxy group, and a chloro substituent on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-(furan-2-yl)-2-methoxyethylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 2-(furan-2-yl)-2-methoxyethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Products with nucleophiles replacing the chloro substituent.
Scientific Research Applications
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, modulating their activity. The chloro substituent can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide: Similar in structure but with a pyrazine ring instead of a furan ring.
5-chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline: Contains a furan ring and a chloro substituent but differs in the overall structure.
Uniqueness
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide is unique due to the combination of its furan ring, methoxy groups, and chloro substituent, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The compound's molecular formula is C16H18ClN3O4, with a structure that includes a chloro group, methoxy groups, and a furan ring. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈ClN₃O₄ |
Molecular Weight | 351.78 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds, suggesting that structural analogs of this compound may exhibit similar properties. For instance, compounds containing methoxy and chloro groups have shown selective cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the antiproliferative activity of methoxy-substituted benzamides against the MCF-7 breast cancer cell line. The most promising derivatives demonstrated IC50 values in the low micromolar range (1.2–4.4 μM), indicating significant anticancer activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar furan rings have been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 8 μM |
6-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine | Staphylococcus aureus | 10 μM |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, enzyme inhibition studies indicate that compounds with similar structural features can inhibit kinases involved in cancer progression .
Research Findings
- Crystallographic Studies : The crystal structure analysis revealed that the compound forms non-classical hydrogen bonds, which may play a role in its stability and interaction with biological targets .
- Metabolomic Analysis : Research indicates that related compounds can modulate plant defense mechanisms, suggesting that similar mechanisms could be explored for therapeutic applications .
- Synthetic Routes : The synthesis involves several steps, including the formation of the furan ring and substitution reactions that introduce the chloro and methoxy groups, which are critical for enhancing biological activity .
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-19-12-6-5-10(16)8-11(12)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOUXNCTXZEFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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